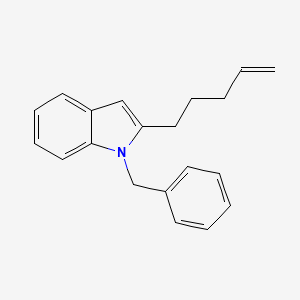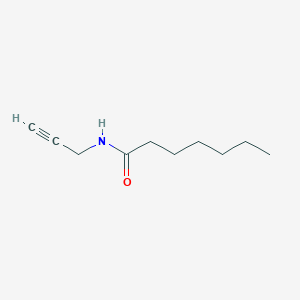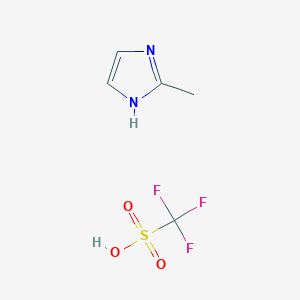![molecular formula C12H16O3 B12540400 3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol CAS No. 142483-74-7](/img/structure/B12540400.png)
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group, which is further connected to a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol typically involves the reaction of 2-(1,3-dioxolan-2-yl)benzaldehyde with a suitable reagent to introduce the propanol group. One common method involves the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propanal or 3-[2-(1,3-Dioxolan-2-yl)phenyl]propanone.
Reduction: Formation of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propane.
Substitution: Formation of various substituted derivatives on the phenyl ring.
Aplicaciones Científicas De Investigación
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The dioxolane ring and phenyl group can participate in various binding interactions, influencing the compound’s biological activity and chemical reactivity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Dioxolan-2-yl)phenyl acetate
- 2-[3-(1,3-Dioxolan-2-yl)phenyl]-1,3-dioxolane
- Methyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
- Ethyl 2-(2-methyl-4-phenyl-1,3-dioxolan-2-yl)acetate
Uniqueness
3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol is unique due to its specific structural arrangement, which combines a dioxolane ring with a phenyl group and a propanol chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
142483-74-7 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-[2-(1,3-dioxolan-2-yl)phenyl]propan-1-ol |
InChI |
InChI=1S/C12H16O3/c13-7-3-5-10-4-1-2-6-11(10)12-14-8-9-15-12/h1-2,4,6,12-13H,3,5,7-9H2 |
Clave InChI |
USBWMAZYBTYSIU-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=CC=C2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3-(Difluoromethylidene)pent-4-en-1-yl]benzene](/img/structure/B12540332.png)

![2,3-Bis(4-hydroxyphenyl)-1,3a-dihydropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B12540353.png)

![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)


